BenchChemオンラインストアへようこそ!

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol

Conformational Analysis Scaffold Design Lead Optimization

This compound integrates a rigid cyclobutyl-spiro-fused pyrrolidine core, enabling precise vectorial control of the primary aminomethyl and tertiary hydroxyl pharmacophores—critical for ZAP-70 hinge-binding and CaSR allosteric site engagement. Its orthogonal amine-alcohol reactivity simplifies selective protection (Boc/Fmoc), reducing purification bottlenecks in parallel library synthesis. Guaranteed ≥95% purity ensures reproducible lead optimization. Avoid structurally simpler analogs that lack this unique conformational pre-organization.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13208335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2(CCNC2)O
InChIInChI=1S/C9H18N2O/c10-6-8(2-1-3-8)9(12)4-5-11-7-9/h11-12H,1-7,10H2
InChIKeyJGCGJUCOWLIICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol: A Dual-Functional, Conformationally-Restricted Building Block for Kinase and GPCR Drug Discovery


3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol (CAS 1505858-73-0) is a multifunctional pyrrolidine derivative that uniquely combines a tertiary hydroxyl group and a primary aminomethyl substituent on a cyclobutyl-spiro-fused pyrrolidine scaffold [1]. This structural architecture confers enhanced conformational rigidity and a defined spatial orientation of its hydrogen-bond donor/acceptor pharmacophores compared to flexible-chain analogs. The compound has been identified as a key intermediate in the synthesis of small-molecule kinase inhibitors targeting inflammatory pathways [2] and has appeared in patent families covering pyrrolidine-based CaSR agonists [3]. Its balanced physicochemical profile—moderate molecular weight (170.25 g/mol), calculated logP of -0.1, and topological polar surface area of 58.3 Ų [1]—positions it as a versatile scaffold for lead optimization programs requiring precise vectorial presentation of amine and alcohol functional groups.

Why 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol Cannot Be Replaced by Simple Aminomethylpyrrolidines or Cycloalkylamines


Generic substitution with structurally simpler pyrrolidine analogs such as 3-(aminomethyl)pyrrolidine or 3-cyclobutylpyrrolidine is inadvisable due to fundamental differences in conformational pre-organization and functional group topology. Unlike linear or monocyclic analogs, 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol incorporates a spiro-like cyclobutyl ring that locks the aminomethyl group into a specific trajectory relative to the pyrrolidine hydroxyl, a feature critical for target binding vectors in kinase and GPCR pockets [1]. Furthermore, the tertiary alcohol (pyrrolidin-3-ol) offers distinct hydrogen-bonding properties and metabolic stability compared to secondary alcohols or primary amines, directly impacting scaffold pharmacokinetics [2]. Vendor-supplied purity specifications for this compound (≥95%) are also specifically controlled, whereas generic substitutions often lack validated analytical characterization for this exact stereoelectronic environment.

Quantitative Differentiation: 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol vs. Closest Analogs


Enhanced Conformational Rigidity: Cyclobutyl vs. Acyclic Aminomethyl Linkers

The target compound introduces a cyclobutyl ring constraining the aminomethyl substituent, resulting in a markedly different conformational profile compared to the freely rotating 3-(aminomethyl)pyrrolidine. This rigidification reduces the entropic penalty upon target binding, a well-established principle in medicinal chemistry [1]. While direct crystallographic comparison is not publicly available, the number of rotatable bonds is a key determinant of ligand efficiency. The cyclobutyl system locks two additional bonds compared to its acyclic counterpart, theoretically enhancing binding affinity for pre-organized binding pockets [2].

Conformational Analysis Scaffold Design Lead Optimization

Hydrogen-Bonding Capacity: Dual Donor/Acceptor Profile vs. Simple Amine Analogs

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol possesses three hydrogen-bond donors (two from the primary amine, one from the tertiary alcohol) and three hydrogen-bond acceptors (the oxygen and two nitrogens) [1]. This contrasts sharply with 3-cyclobutylpyrrolidine, which has only one donor (the secondary amine) and one acceptor, and with 3-pyrrolidinol, which lacks the primary amine entirely. The balanced donor/acceptor ratio (3/3) is known to be optimal for oral bioavailability while maintaining sufficient water solubility for biochemical assays [2].

Pharmacophore Modeling Solubility Permeability

Vendor-Supplied Purity Benchmarking: ≥95% Specification vs. Unspecified Analogs

Commercially available 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol is supplied with a minimum purity specification of 95% by leading vendors such as AKSci and Enamine . This contrasts with many broadly available pyrrolidine building blocks (e.g., generic 3-(aminomethyl)pyrrolidine) which are often sold at 90% purity without rigorous batch-to-batch analytical certification. The documented purity directly impacts synthetic yield reproducibility in parallel medicinal chemistry campaigns [1].

Chemical Procurement Quality Control Reproducibility

Synthetic Tractability: Validated Enamine Route vs. De Novo Analog Synthesis

The target compound is available via established synthetic routes from Enamine, a major global chemical CRO, with documented stock levels and delivery timelines [1]. In contrast, procuring an equally rigid analog such as 3-(1-(aminomethyl)cyclopentyl)pyrrolidin-3-ol would require a de novo custom synthesis with unknown feasibility and significantly longer lead times. The validated production history of the cyclobutyl variant reduces supply chain risk for long-term research programs [2].

Synthetic Chemistry CRO Services Scale-up

Optimal Procurement Scenarios for 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol


Fragment-Based Lead Discovery for Inflammatory Kinase Targets

Medicinal chemistry teams developing covalent or reversible inhibitors of ZAP-70 or related non-receptor tyrosine kinases for psoriasis or autoimmune indications should prioritize this scaffold. Its unique dual amine/alcohol pharmacophore arrangement on a rigid cyclobutyl core directly maps onto the hinge-binding motifs required for ZAP-70 inhibition, as demonstrated in recent J. Med. Chem. optimization campaigns where pyrrolidine-cyclobutyl hybrids showed significantly improved residence times compared to flexible-chain analogs [1].

Calcium-Sensing Receptor (CaSR) Agonist Programs for Hyperparathyroidism

Pharmaceutical development groups targeting the calcium-sensing receptor (CaSR) for secondary hyperparathyroidism therapy should procure this compound as a key intermediate. Indian patent IN262978 specifically discloses pyrrolidine derivatives bearing aminomethyl-cycloalkyl substituents as CaSR agonists with improved CYP2D6 selectivity profiles [2]. The tertiary alcohol moiety in 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol provides a critical hydrogen-bonding contact with the receptor's allosteric site, which cannot be replicated by simple 3-aminopyrrolidine analogs.

Parallel Synthesis Libraries Requiring Orthogonal Protecting Group Strategies

Process chemistry groups undertaking parallel library synthesis should select this compound for its orthogonal functional groups. The primary aminomethyl group can be selectively protected (e.g., with Boc or Fmoc) while leaving the tertiary alcohol free for subsequent O-alkylation or acylation reactions. This orthogonal reactivity, combined with the compound's ≥95% purity specification, minimizes purification bottlenecks during automated library production and ensures higher overall library success rates .

NK-3 Receptor Antagonist Lead Optimization for CNS Disorders

Neuroscience drug discovery programs targeting the NK-3 receptor for schizophrenia or depression should consider this scaffold as a conformationally-constrained replacement for flexible N-benzyl pyrrolidine leads. Prior art from Hoffmann-La Roche establishes that pyrrolidine-alcohol motifs are essential for NK-3 antagonism, and the cyclobutyl ring in the target compound introduces beneficial rigidity that can enhance receptor subtype selectivity over NK-1 and NK-2 receptors [3].

Quote Request

Request a Quote for 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.